LogD7.4 Enhancement vs. Parent Scaffold
The 5,7-dimethyl substitution significantly elevates the compound's lipophilicity, a critical determinant of membrane permeability. The calculated LogD at physiological pH 7.4 is 2.54 [1], which is markedly higher than the 1.48 observed for the unsubstituted [1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0) [2]. This represents a quantified increase of approximately 1.06 log units, indicating superior potential for passive membrane diffusion, a key parameter for target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | 2.54 |
| Comparator Or Baseline | 1.48 for the parent compound [1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0) |
| Quantified Difference | A difference of +1.06 log units |
| Conditions | JChem predicted LogD, pH 7.4, as reported by ChemBase |
Why This Matters
This quantified difference allows researchers to strategically select the 5,7-dimethyl analog for projects requiring higher passive permeability without introducing a halogen, which would alter other properties.
- [1] ChemBase. 5,7-dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CBID:280285). LogD (pH=7.4) value. Data accessed 2026-05-07. View Source
- [2] ChemBase. [1,2,4]triazolo[4,3-a]quinoline-1-thiol (CBID:118884). LogD (pH=7.4) value. Data accessed 2026-05-07. View Source
